molecular formula C10H7N3O5 B8553906 methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate

methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate

Cat. No.: B8553906
M. Wt: 249.18 g/mol
InChI Key: ZVJNIISINPNCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate is a chemical compound with the molecular formula C10H7N3O5 and a molecular weight of 249.18 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the condensation of anthranilic acid derivatives with nitro-substituted isocyanates. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 6-nitro-4-oxo-1H-quinazoline-8-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7N3O5

Molecular Weight

249.18 g/mol

IUPAC Name

methyl 6-nitro-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C10H7N3O5/c1-18-10(15)7-3-5(13(16)17)2-6-8(7)11-4-12-9(6)14/h2-4H,1H3,(H,11,12,14)

InChI Key

ZVJNIISINPNCPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1N=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-nitro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (500 mg, 2.13 mmol) was treated with a solution of sulfuric acid ((1.2 equiv.) in anhydrous MeOH (10 mL) under refluxing overnight. After cooling to rt, 2N NaOH solution was added to the reaction mixture to adjust pH˜8. After removal of MeOH, methyl ester was collected by filtration, and washing with water and as yellow solid in 84% yield. 1HNMR (in DMSO): 3.91 (s, 3H), 8.38 (s, 1H), 8.74 (d, J=2.6 Hz, 1H), 8.88 (d, J=2.6 Hz, 1H). Mass: M+H+: 250.
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500 mg
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10 mL
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